molecular formula C21H16Cl2N4O3 B2569231 N-(3,4-dichlorophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921535-39-9

N-(3,4-dichlorophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No.: B2569231
CAS No.: 921535-39-9
M. Wt: 443.28
InChI Key: VPKGTWJZLLZJGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Key substituents include:

  • A 3,4-dichlorophenyl group at the carboxamide position, which enhances hydrophobicity and may improve target binding.
  • A p-tolyl (4-methylphenyl) group at position 3, contributing to steric bulk and π-π stacking interactions.
  • A 5-methyl group on the tetrahydro ring, likely influencing conformational stability .

While direct pharmacological data for this compound is unavailable in the provided evidence, its structural analogs (e.g., pyrrolopyrimidine and pyridazine derivatives) are associated with anticancer, antiviral, and anti-inflammatory activities .

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N4O3/c1-11-3-6-13(7-4-11)27-20(29)18-17(25-21(27)30)14(10-26(18)2)19(28)24-12-5-8-15(22)16(23)9-12/h3-10H,1-2H3,(H,24,28)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKGTWJZLLZJGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3C)C(=O)NC4=CC(=C(C=C4)Cl)Cl)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dichlorophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant studies that demonstrate its efficacy in various biological contexts.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of the pyrrolo-pyrimidine core is notable for its role in mediating interactions with biological targets.

Anticancer Properties

Recent studies have shown that compounds similar to this compound exhibit anticancer properties. For instance:

  • Mechanism of Action : The compound has been observed to inhibit key signaling pathways involved in cancer cell proliferation. Specifically, it may suppress the MAPK pathway, which is often constitutively active in various tumors .
  • Case Study : In vitro studies demonstrated that derivatives of this compound inhibited the growth of acute biphenotypic leukemia cells with IC50 values in the low micromolar range (0.3 - 1.2 µM) through mechanisms involving apoptosis induction and cell cycle arrest .

Apoptosis Induction

The compound has been linked to the modulation of apoptosis:

  • Caspase Inhibition : Similar compounds have been shown to inhibit caspase-3 activity, a critical protease in the apoptotic pathway. This inhibition leads to reduced apoptosis in cancer cells, suggesting a potential therapeutic application in cancer treatment .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInhibition of MAPK pathway
Apoptosis ModulationCaspase-3 inhibition
Cell ProliferationGrowth inhibition in leukemia cells

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

  • Bioavailability : Preliminary studies indicate favorable bioavailability profiles for related compounds when administered orally or intravenously.
  • Toxicity Studies : Toxicological assessments are crucial; however, specific data on this compound's toxicity remain limited. It is recommended that future studies include comprehensive toxicity evaluations alongside efficacy assessments.

Comparison with Similar Compounds

a) Substituent-Driven Pharmacokinetics

  • The p-tolyl group provides moderate steric hindrance, contrasting with the trifluoromethyl group in , which introduces electronegativity and metabolic resistance.

b) Functional Group Impact

  • Carboxamide vs. Ester : The target’s carboxamide group likely enhances metabolic stability compared to the ethyl carboxylate in , which is prone to hydrolysis.
  • Lack of Covalent Warheads: Unlike the acrylamide in , the target compound lacks electrophilic groups, suggesting non-covalent binding mechanisms.

c) Scaffold Flexibility

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.